BenchChemオンラインストアへようこそ!

ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate

Drug design Lipophilicity optimization ADME prediction

This 1,4-disubstituted 1,2,3-triazole-4-carboxylate features a unique cyclobutylmethyl group at N1, occupying a key intermediate lipophilicity space (XLogP3 1.5) not covered by simpler alkyl or aryl analogs. The sp³-rich cyclobutane introduces conformational restriction and modulated metabolic stability, providing a critical comparator for ligand efficiency and QSAR model building. With reliable commercial availability, it serves as a versatile building block for medicinal chemistry and a candidate for materials science corrosion inhibition screening, offering differentiated performance from planar N-aryl triazoles.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 2640961-84-6
Cat. No. B6470278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate
CAS2640961-84-6
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=N1)CC2CCC2
InChIInChI=1S/C10H15N3O2/c1-2-15-10(14)9-7-13(12-11-9)6-8-4-3-5-8/h7-8H,2-6H2,1H3
InChIKeyWFSHPNKJRQFKEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate (CAS 2640961-84-6): Core Physicochemical and Structural Profile for Procurement Evaluation


Ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate is a 1,4-disubstituted 1,2,3-triazole bearing an ethyl ester at the 4-position and a cyclobutylmethyl substituent at N1. Its molecular formula is C₁₀H₁₅N₃O₂ with a molecular weight of 209.24 g/mol [1]. The compound exhibits a computed XLogP3 of 1.5, a topological polar surface area (TPSA) of 57 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and five rotatable bonds [1]. These properties place it within drug-like chemical space (Lipinski Rule of Five compliant) while the cyclobutylmethyl moiety introduces conformational restriction and modulated lipophilicity that distinguish it from simpler N-alkyl or N-aryl triazole-4-carboxylate analogs [2]. The compound is commercially available through screening-compound suppliers including Life Chemicals (Cat. F6660-5502) [3].

Why Ethyl 1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate Cannot Be Replaced by a Simpler Triazole-4-Carboxylate Analog in Structure-Activity Optimization


N1-substituent identity on the 1,2,3-triazole-4-carboxylate scaffold materially alters lipophilicity (XLogP3 spans 0.2 to 1.9 across methyl, cyclopropyl, phenyl, and benzyl analogs), molecular weight (155–231 Da), and conformational flexibility (3–5 rotatable bonds), each of which directly impacts target binding, membrane permeability, and metabolic fate [1]. The cyclobutylmethyl group occupies a specific intermediate physicochemical space—higher lipophilicity than methyl (XLogP3 0.2) or cyclopropyl (LogP 0.81) but lower than benzyl (LogP 1.8)—while introducing a puckered, sp³-rich carbocycle that can fill hydrophobic protein pockets and resist oxidative metabolism in ways that planar aromatic or linear alkyl N-substituents cannot [2]. Furthermore, within the 1,2,3-triazole-4-carboxylate class, corrosion inhibition performance is highly sensitive to N1-substitution pattern, as demonstrated by NTE (94% inhibition at 100 ppm, 333 K on AA6061 Al alloy), making arbitrary interchange of analogs unreliable for materials-science applications [3]. These differences are quantified in Section 3.

Quantitative Differentiation Evidence: Ethyl 1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate vs. Closest Analogs


Lipophilicity (XLogP3) Balance: Intermediate Value Between Polar Methyl and Lipophilic Benzyl Analogs

The target compound exhibits an XLogP3 of 1.5, positioning it between the highly polar methyl analog (XLogP3 0.2) and the more lipophilic benzyl analog (XLogP3 1.8) [1][2]. This intermediate lipophilicity is significant because it balances aqueous solubility with membrane permeability—a critical trade-off in oral drug candidate selection where excessively low logP limits permeability and excessively high logP promotes metabolic clearance and off-target binding .

Drug design Lipophilicity optimization ADME prediction

Molecular Weight and Heavy Atom Count: Intermediate Scaffold Size for Ligand Efficiency Optimization

With a molecular weight of 209.24 g/mol and 15 heavy atoms, the target compound is larger than the methyl (155.15 g/mol, 11 heavy atoms) and cyclopropyl (181.19 g/mol, 13 heavy atoms) analogs but smaller than the phenyl (217.22 g/mol, 16 heavy atoms) and benzyl (231.25 g/mol, 17 heavy atoms) analogs [1][2][3]. This intermediate scaffold size allows for meaningful ligand efficiency (LE = −RT·ln(IC₅₀)/NHA) comparisons across a structural series where each N1-substituent incrementally adds 2–3 heavy atoms, enabling fine-grained SAR exploration that cannot be achieved by jumping directly from a methyl to a benzyl substituent [4].

Ligand efficiency Fragment-based drug discovery Lead optimization

Rotatable Bond Count and Conformational Flexibility: Differentiated from the Rigid Methyl Analog

The target compound has 5 rotatable bonds, compared to 3 for the methyl analog and 4 for the phenyl analog [1][2]. While the benzyl analog also has 5 rotatable bonds, the cyclobutylmethyl group introduces a conformationally restricted, puckered cyclobutane ring that limits the accessible conformational space of the N1 side chain relative to the freely rotating benzyl CH₂–Ph bond [3]. This partial conformational restriction can reduce the entropic penalty upon target binding compared to the benzyl analog while maintaining greater flexibility than the rigid methyl or directly-attached phenyl substituents.

Conformational analysis Entropy penalty Molecular recognition

Cyclobutane Ring Contribution to Metabolic Stability: Class-Level Inference from Drug Design Literature

The cyclobutane ring has been extensively documented in medicinal chemistry as a structural motif that increases metabolic stability by replacing metabolically labile groups (e.g., alkenes, larger cycloalkyls) and by resisting cytochrome P450-mediated oxidation due to its inherent chemical inertness despite ring strain [1]. In contrast, the N-benzyl analog contains a benzylic CH₂ group that is a known site of CYP450 oxidation, and the N-methyl analog lacks steric shielding of the triazole core [2]. While no direct head-to-head metabolic stability data exist for this specific compound versus its analogs, the class-level inference is strong: nine FDA-approved drugs contain a cyclobutane structure, and the motif is increasingly employed specifically to address metabolic instability [1].

Metabolic stability Cytochrome P450 Cyclobutane isostere

Corrosion Inhibition Class Potential: 1,2,3-Triazole-4-Carboxylate Scaffold Benchmark and Cyclobutylmethyl Differentiation Hypothesis

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (NTE), a close structural relative within the 1,2,3-triazole-4-carboxylate class, demonstrated 94% corrosion inhibition efficiency on AA6061 aluminium alloy at 100 ppm and 333 K in 0.1 M HCl, acting as a mixed-type inhibitor obeying the Langmuir adsorption isotherm [1]. Another class member, ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (ETC), showed increasing inhibition efficiency with both concentration and temperature on the same substrate [2]. While the target compound has not been directly tested for corrosion inhibition, its N1-cyclobutylmethyl substituent is predicted to alter adsorption geometry and hydrophobicity relative to the N1-aryl analogs—the sp³-rich cyclobutane may enhance film-forming properties on metal surfaces compared to planar aromatic N-substituents. This represents a testable differentiation hypothesis rather than a confirmed performance advantage.

Corrosion inhibition Aluminium alloy protection Electrochemical impedance spectroscopy

Synthetic Tractability and Commercial Availability: Purity-Graded Supply with Validated Analytical Documentation

The target compound is commercially available from Life Chemicals (Cat. F6660-5502) with associated HNMR, HPLC, and CoA documentation accessible through the Kuujia procurement platform [1]. Its carboxylic acid hydrolysis product (1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid, CAS 1465204-73-2) is stocked by Fluorochem (£548/250 mg, 95% purity) and AChemBlock ($480/250 mg, 95% purity) with full SDS and certificate-of-analysis documentation . This contrasts with the cyclopropyl analog, which has fewer validated suppliers, and the methyl analog, which is more commodity-priced but lacks the unique cyclobutane pharmacophore. The ethyl ester can be readily hydrolyzed to the acid or transesterified, providing a single procurement entry point to a family of derivatives .

Chemical procurement Building block Quality control

Recommended Application Scenarios for Ethyl 1-(Cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: SAR Exploration of N1-Substituent Effects on Target Binding and ADME Properties

The compound occupies a specific intermediate position in the N1-substituent SAR series—between methyl (XLogP3 0.2), cyclopropyl (LogP 0.81), and benzyl/phenyl (LogP 1.44–1.8) analogs—making it an essential comparator for understanding how incremental changes in lipophilicity and steric bulk modulate biological activity [1]. Its cyclobutane ring introduces conformational restriction not present in the benzyl analog, potentially reducing the entropic binding penalty and improving selectivity [2]. In fragment- or lead-optimization programs, this compound provides a non-redundant data point for calculating ligand efficiency (LE) and lipophilic ligand efficiency (LLE) across a graduated N1-substituent series.

Corrosion Inhibitor Screening: Testing Cycloalkyl vs. Aryl N1-Substitution Effects on Metal Surface Adsorption

Given that the 1,2,3-triazole-4-carboxylate class has demonstrated up to 94% corrosion inhibition efficiency on AA6061 aluminium alloy (NTE benchmark at 100 ppm, 333 K, 0.1 M HCl) [1], the cyclobutylmethyl variant represents a structurally distinct candidate for comparative screening. The sp³-rich cyclobutane moiety may alter the adsorption isotherm, film morphology, and temperature dependence relative to planar N-aryl analogs (NTE, ETC), potentially yielding a differentiated inhibition profile that could be advantageous for specific alloy–electrolyte combinations.

Synthetic Methodology Development: Ester Hydrolysis and Derivatization Platform for Cyclobutylmethyl-Triazole Conjugates

The ethyl ester serves as a protected form of 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1465204-73-2), which has been investigated as a fluorescent probe for amides and fatty acids and as a low-overpotential electrode material [1]. The ester can be hydrolyzed under mild basic conditions or transesterified to access a panel of derivatives (amides, hydrazides, alcohols) [2]. This synthetic versatility, combined with reliable commercial supply of both ester and acid forms from multiple vendors [3], makes the compound a practical entry point for constructing cyclobutylmethyl-triazole conjugate libraries for biological or materials screening.

Computational Chemistry and QSAR Model Training: Expanding the Physicochemical Descriptor Space for Triazole-4-Carboxylates

With its intermediate XLogP3 (1.5), 15 heavy atoms, and 5 rotatable bonds, the cyclobutylmethyl-substituted compound fills a descriptor gap in the 1,2,3-triazole-4-carboxylate chemical space that is not covered by simpler analogs [1]. Including this compound in QSAR training sets can improve model generalizability for predicting the properties of N-cycloalkylmethyl triazole derivatives. Its well-defined computed properties (TPSA 57 Ų, XLogP3 1.5, zero HBD, four HBA) and commercial availability make it a practical standard compound for validating computational predictions against experimental measurements.

Quote Request

Request a Quote for ethyl 1-(cyclobutylmethyl)-1H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.